molecular formula C33H66O5 B14476184 decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane CAS No. 72283-35-3

decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane

Cat. No.: B14476184
CAS No.: 72283-35-3
M. Wt: 542.9 g/mol
InChI Key: DQDDQHABJCZKHF-BZKIHGKGSA-N
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Description

Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is a complex compound that combines several functional groups, including alcohol, epoxide, and unsaturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves multiple steps, each targeting the formation of specific functional groups. The preparation typically starts with the synthesis of decan-1-ol, followed by the formation of 2-methyloxirane through epoxidation reactions. The (Z)-octadec-9-enoic acid is then introduced, and the final compound is obtained by combining these intermediates under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane undergoes various chemical reactions, including:

    Oxidation: The alcohol group in decan-1-ol can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The unsaturated bond in (Z)-octadec-9-enoic acid can be reduced to form saturated fatty acids.

    Substitution: The epoxide group in 2-methyloxirane can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can react with the epoxide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids from the oxidation of decan-1-ol.

    Reduction: Saturated fatty acids from the reduction of (Z)-octadec-9-enoic acid.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves interactions with molecular targets such as enzymes and receptors. The epoxide group can react with nucleophilic sites in proteins, leading to modifications that affect biological pathways. The unsaturated fatty acid component can interact with lipid membranes, influencing membrane fluidity and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Decan-1-ol: A simple alcohol with similar chemical properties but lacks the epoxide and unsaturated fatty acid groups.

    2-Methyloxirane: An epoxide with similar reactivity but lacks the alcohol and fatty acid components.

    (Z)-Octadec-9-enoic Acid: An unsaturated fatty acid with similar biological properties but lacks the alcohol and epoxide groups.

Uniqueness

Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This multifunctionality makes it a valuable compound for research and industrial applications.

Properties

CAS No.

72283-35-3

Molecular Formula

C33H66O5

Molecular Weight

542.9 g/mol

IUPAC Name

decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane

InChI

InChI=1S/C18H34O2.C10H22O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11;1-3-2-4-3;1-2-3-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);11H,2-10H2,1H3;3H,2H2,1H3;1-2H2/b10-9-;;;

InChI Key

DQDDQHABJCZKHF-BZKIHGKGSA-N

Isomeric SMILES

CCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1CO1.C1CO1

Canonical SMILES

CCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1

Related CAS

72283-35-3

Origin of Product

United States

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